Ethyl 6-amino-5-bromopyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-amino-5-bromopyrimidine-4-carboxylate is a chemical compound with significant importance in various fields of scientific research. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both amino and bromine substituents on the pyrimidine ring makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-amino-5-bromopyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the Minisci reaction, which is a homolytic alkoxycarbonylation of 5-halopyrimidines. This reaction is highly regioselective and allows for the one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate . The reaction conditions typically involve the use of radical initiators and specific solvents to achieve high yields.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: This compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Ethyl 6-amino-5-bromopyrimidine-4-carboxylate has numerous applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-bromopyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of protein kinases, including protein kinase C and mitogen-activated protein kinase . These interactions lead to the inhibition of cell proliferation and induction of cell death, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromopyrimidine-4-carboxylate: Similar in structure but lacks the amino group.
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Contains a methyl group instead of a bromine atom.
Uniqueness
Ethyl 6-amino-5-bromopyrimidine-4-carboxylate is unique due to the presence of both amino and bromine substituents on the pyrimidine ring. This combination enhances its reactivity and makes it a valuable intermediate for the synthesis of diverse biologically active compounds.
Properties
IUPAC Name |
ethyl 6-amino-5-bromopyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWIIFALBQRORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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